原儿茶酸B

描述

原矢车菊素 B 是一种从苏木(Caesalpinia sappan L)心材中分离得到的同型异黄酮类化合物该化合物以其多样的生物活性而闻名,包括抗炎、抗氧化和抗菌特性 .

科学研究应用

作用机制

原矢车菊素 B 通过多种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Protosappanin B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and chondrocytes . Additionally, Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . These interactions highlight the compound’s potential in modulating inflammatory responses and enhancing chemotherapeutic efficacy.

Cellular Effects

Protosappanin B exerts significant effects on various cell types and cellular processes. In colon adenocarcinoma cells, it enhances chemosensitivity to 5-fluorouracil by downregulating LINC00612 expression, which in turn affects the miR-590-3p/GOLPH3 axis . In bladder cancer cells, Protosappanin B promotes apoptosis and causes G1 cell cycle arrest, thereby inhibiting cell proliferation . These effects are indicative of its potential as an anti-cancer agent, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Protosappanin B involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, in colon adenocarcinoma cells, Protosappanin B attenuates 5-fluorouracil resistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition from G1 to S-phase . These mechanisms underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protosappanin B have been observed to change over time. Studies have shown that Protosappanin B is extensively metabolized in rats, with metabolites identified in bile, plasma, urine, feces, and intestinal bacteria samples . The compound undergoes various metabolic conversions, including sulfate and glucuronide conjugation, which play a significant role in its stability and degradation over time. Long-term effects on cellular function have been observed, particularly in its anti-tumor activity .

Dosage Effects in Animal Models

The effects of Protosappanin B vary with different dosages in animal models. In studies involving bladder cancer cells, Protosappanin B exhibited concentration-dependent inhibition of cell growth and promotion of apoptosis . In vivo studies have shown that higher doses of Protosappanin B significantly increase the survival of tumor-bearing mice, comparable to the effects of mitomycin . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

Protosappanin B is involved in multiple metabolic pathways, including sulfate conjugation, glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss . These pathways highlight the compound’s extensive metabolism and its interaction with various enzymes and cofactors. The metabolic fate of Protosappanin B is crucial for understanding its pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, Protosappanin B is transported and distributed through various mechanisms. Studies have shown that the small intestinal and biliary routes play a significant role in its clearance and excretion . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters, which affect its localization and accumulation in different tissues.

Subcellular Localization

Protosappanin B’s subcellular localization is critical for its activity and function. In bladder cancer cells, it has been observed to cause morphological changes, including shrinkage, rounding, and membrane abnormalities These effects suggest that Protosappanin B may target specific cellular compartments or organelles, influencing its therapeutic efficacy

准备方法

合成路线和反应条件: 原矢车菊素 B 可以通过使用 85% 乙醇水溶液在热回流条件下提取苏木干树皮来制备 . 提取过程包括:

- 将干树皮粉碎并用 85% 乙醇水溶液在热回流条件下提取三次,每次两小时。

- 过滤并浓缩提取物以去除酒精味。

- 将浓缩提取物装载到 AB-8 大孔树脂柱上,用 35%、55% 和 75% 乙醇洗脱,得到原矢车菊素 B 粗品 .

工业生产方法: 原矢车菊素 B 的工业生产采用类似的提取技术,但规模更大。 使用环保试剂和优化的提取条件可以确保化合物的产率更高、纯度更高 .

化学反应分析

反应类型: 原矢车菊素 B 会经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 原矢车菊素 B 可以使用高锰酸钾或过氧化氢等试剂在酸性条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

相似化合物的比较

原矢车菊素 B 因其特定的生物活性及其分子结构而与类似化合物不同。 类似化合物包括:

原矢车菊素 A: 另一种具有类似抗菌特性的同型异黄酮类化合物.

巴西红木素: 以其抗炎作用而闻名.

苏木酚: 表现出显着的抗炎活性.

原矢车菊素 B 因其强大的抗肿瘤和抗菌活性而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

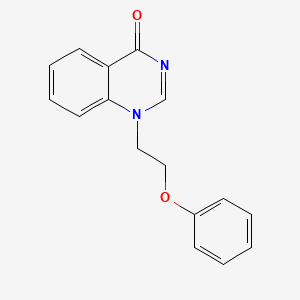

IUPAC Name |

10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYTQTVJQUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317139 | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102036-29-3 | |

| Record name | Protosappanin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protosappanin B?

A1: The molecular formula of Protosappanin B is C16H16O6, and its molecular weight is 304.29 g/mol. []

Q2: What are the key spectroscopic characteristics of Protosappanin B?

A2: Protosappanin B's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, 2D-NMR, and mass spectrometry (MS). [, ] These techniques provide detailed information about the compound's hydrogen and carbon framework, confirming its dibenzoxocin structure.

Q3: How does Protosappanin B exert its anti-tumor effects?

A3: Research suggests that Protosappanin B inhibits tumor growth through multiple mechanisms. In colon cancer cells, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression. [] Additionally, Protosappanin B can inhibit intracellular signaling pathways such as PI3K/AKT, MAPK/ERK, and mTOR, which are frequently dysregulated in cancer. []

Q4: Does Protosappanin B affect mitochondrial function?

A4: Preliminary research suggests Protosappanin B may protect neuronal cells against damage induced by oxygen and glucose deprivation by maintaining mitochondrial homeostasis. This protective effect is thought to be mediated by the induction of ubiquitin-dependent p53 protein degradation. []

Q5: What is the half-life of Protosappanin B?

A6: Protosappanin B exhibits a short half-life in rats, ranging from 0.3 h after intravenous administration to 3.4 h after oral administration. []

Q6: What are the anti-tumor effects of Protosappanin B in preclinical models?

A7: Protosappanin B has shown promising anti-tumor effects in both in vitro and in vivo models. It has demonstrated significant cytotoxicity against various cancer cell lines, including bladder cancer, [, , ], colon cancer, [, ], and melanoma. [] In vivo studies using mouse models of bladder cancer have confirmed its ability to inhibit tumor growth and improve survival rates. []

Q7: Does Protosappanin B possess anti-inflammatory properties?

A8: Yes, Protosappanin B, along with other components of Caesalpinia sappan, exhibits anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in both macrophages and chondrocytes. [, ]

Q8: How is Protosappanin B quantified in biological samples?

A9: Several analytical methods have been developed for the quantification of Protosappanin B in biological matrices, with UPLC-MS/MS being the most widely used. [, , ] This technique offers high sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies.

Q9: Are there other methods for analyzing Protosappanin B in plant material?

A10: Yes, HPLC methods have been established to determine Protosappanin B content in Caesalpinia sappan extracts. These methods often involve using a C18 column and a mobile phase composed of methanol and an acidic aqueous solution. [, , , ]

Q10: What is known about the stability of Protosappanin B?

A11: While specific stability data for Protosappanin B is limited in the provided research, studies have shown that it can degrade in solution over time, especially in the presence of other compounds. [] Further research is needed to fully characterize its stability under various conditions.

Q11: Is Protosappanin B considered safe for human use?

A11: While Caesalpinia sappan has a long history of traditional use, the safety profile of isolated Protosappanin B requires further investigation. Toxicity studies are necessary to establish safe doses and identify potential adverse effects.

Q12: What are the potential future applications of Protosappanin B?

A12: Given its diverse biological activities, Protosappanin B holds promise for the development of novel therapeutic agents. Further research is needed to:

- Structural analogs: Protosappanin B shares structural similarities with other dibenzoxocin derivatives, such as protosappanin A and C, which also exhibit biological activities. [, , ] Understanding the structure-activity relationships within this class of compounds could guide the development of more potent and selective analogs. [, ]

- Traditional use: Caesalpinia sappan has been traditionally used for various purposes, including promoting blood circulation, treating pain, and managing inflammatory conditions. [, , ] This traditional knowledge can provide valuable insights for future research directions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1167931.png)